An In-Depth Technical Guide to the Chemical Properties and Biological Activity of 3,4-Dihydroxybenzylamine

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of 3,4-Dihydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

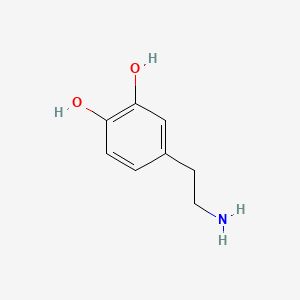

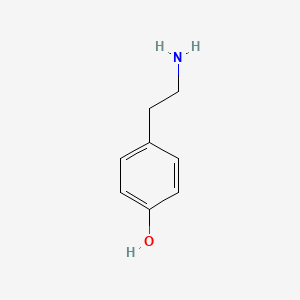

3,4-Dihydroxybenzylamine (DHBA), a catecholamine analog of dopamine (B1211576), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of DHBA, its synthesis and purification, and its biological mechanism of action, with a focus on its cytotoxic effects in melanoma cells. Detailed experimental protocols for key analytical and biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

3,4-Dihydroxybenzylamine is a primary amine and a catechol, possessing both a basic amino group and acidic phenolic hydroxyl groups. It is typically handled as its more stable hydrobromide or hydrochloride salt. The presence of the catechol moiety makes the compound susceptible to oxidation, a key feature in its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 3,4-Dihydroxybenzylamine and its common salt form.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 37491-68-2 | [1] |

| Appearance | Light beige crystalline powder (hydrobromide salt) | [2] |

| Melting Point | 184-186 °C (hydrobromide salt, lit.) | [2] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [2] |

| pKa (Strongest Acidic) | 9.61 (predicted) | [1] |

| pKa (Strongest Basic) | 8.78 (predicted) | [1] |

| LogP | -0.94 (predicted) | [1] |

Synthesis and Purification

3,4-Dihydroxybenzylamine can be synthesized through various methods, with reductive amination of 3,4-dihydroxybenzaldehyde (B13553) being a common and efficient route.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of 3,4-Dihydroxybenzylamine hydrochloride from 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-Dihydroxybenzaldehyde (protocatechualdehyde)

-

Ammonium (B1175870) chloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and 1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Redissolve the residue in water and basify to pH 8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base.

-

Dissolve the crude product in a minimal amount of methanol and add a stoichiometric amount of concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,4-dihydroxybenzylamine hydrochloride.

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of 3,4-Dihydroxybenzylamine hydrobromide.

Materials:

-

Crude 3,4-Dihydroxybenzylamine hydrobromide

-

Deionized water

-

Hot plate with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude 3,4-Dihydroxybenzylamine hydrobromide in a minimal amount of hot 95% ethanol.

-

If impurities remain undissolved, perform a hot filtration.

-

Slowly add deionized water to the hot solution until the first sign of persistent cloudiness is observed.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of 3,4-Dihydroxybenzylamine. Method validation for specific matrices is recommended.

Instrumentation:

-

HPLC system with a UV-Vis or electrochemical detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at a slightly acidic pH to ensure protonation of the amine). The exact ratio should be optimized for best separation. A common starting point is 30:70 (v/v) methanol:buffer.

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Prepare a stock solution of 3,4-Dihydroxybenzylamine hydrobromide in the mobile phase.

-

Inject a 10 µL aliquot of the sample onto the column.

-

Monitor the elution at a wavelength of approximately 280 nm.

-

The retention time and peak area can be used for identification and quantification, respectively, against a standard curve.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the sample preparation and acquisition parameters for obtaining ¹H and ¹³C NMR spectra of 3,4-Dihydroxybenzylamine hydrobromide.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3,4-Dihydroxybenzylamine hydrobromide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Filter the solution through a glass wool plug into a 5 mm NMR tube.

Instrument Parameters (example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Biological Activity and Mechanism of Action

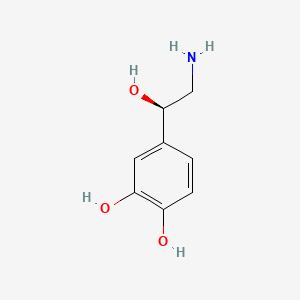

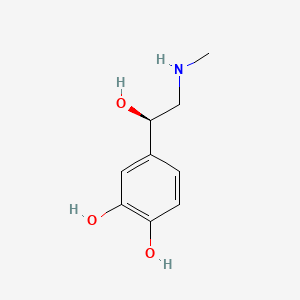

3,4-Dihydroxybenzylamine exhibits significant cytotoxic activity against melanoma cells, a property attributed to its structural similarity to dopamine and its ability to be processed by tyrosinase, an enzyme highly active in melanocytes.[3]

Signaling Pathway: Tyrosinase-Mediated Cytotoxicity

The primary mechanism of DHBA's anti-melanoma activity involves its enzymatic oxidation by tyrosinase within the melanoma cells. This process generates reactive quinone species that are toxic to the cell, primarily through the inhibition of DNA polymerase.[3]

Caption: Tyrosinase-mediated cytotoxicity of 3,4-Dihydroxybenzylamine in melanoma cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of 3,4-Dihydroxybenzylamine on melanoma cell lines.

Materials:

-

Melanoma cell line (e.g., B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3,4-Dihydroxybenzylamine hydrobromide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of 3,4-Dihydroxybenzylamine hydrobromide in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the DHBA solution. Include untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow: Investigating DHBA's Mechanism of Action

The following diagram illustrates a logical workflow for investigating the mechanism of action of 3,4-Dihydroxybenzylamine.

Caption: Experimental workflow for elucidating the mechanism of action of DHBA.

Experimental Protocol: Tyrosinase Activity Assay

This spectrophotometric assay measures the effect of 3,4-Dihydroxybenzylamine on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

3,4-Dihydroxybenzylamine hydrobromide

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of L-DOPA in the phosphate buffer.

-

Prepare solutions of 3,4-Dihydroxybenzylamine at various concentrations in the phosphate buffer.

-

In a cuvette, mix the phosphate buffer, tyrosinase solution, and the DHBA solution (or buffer for control).

-

Initiate the reaction by adding the L-DOPA solution.

-

Immediately monitor the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Compare the rates in the presence and absence of DHBA to determine its effect on tyrosinase activity. It should be noted that DHBA is a substrate for tyrosinase, and this assay can be adapted to measure the kinetics of DHBA oxidation.

Experimental Protocol: DNA Polymerase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of tyrosinase-oxidized 3,4-Dihydroxybenzylamine on DNA polymerase activity.

Materials:

-

Purified DNA polymerase

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

-

Reaction buffer (containing MgCl₂, Tris-HCl)

-

3,4-Dihydroxybenzylamine hydrobromide

-

Tyrosinase

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Preparation of Oxidized DHBA: Incubate 3,4-Dihydroxybenzylamine with tyrosinase in a suitable buffer to generate the quinone species. The reaction can be stopped by adding a tyrosinase inhibitor or by heat inactivation.

-

DNA Polymerase Reaction: In a reaction tube, combine the reaction buffer, activated DNA, and the four dNTPs (including the radiolabeled one).

-

Add the pre-incubated oxidized DHBA solution (or control solutions) to the reaction mixture.

-

Initiate the reaction by adding DNA polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quantification of DNA Synthesis: Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The amount of incorporated radiolabeled dNTP is proportional to the DNA polymerase activity. Compare the activity in the presence of oxidized DHBA to the control to determine the percentage of inhibition.

Conclusion

3,4-Dihydroxybenzylamine is a promising molecule with well-defined chemical properties and a targeted biological activity against melanoma cells. Its mechanism of action, leveraging the high tyrosinase activity in these cancer cells, presents a compelling strategy for targeted therapy. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of DHBA and its analogs. Future research may focus on optimizing its formulation to improve bioavailability and reduce systemic toxicity, as well as exploring its efficacy in combination with other anticancer agents.